molecular formula C26H25N3O4S B2457723 (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 1321668-58-9

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2457723
CAS No.: 1321668-58-9
M. Wt: 475.56
InChI Key: XOMFBPJXLHVABQ-SGEDCAFJSA-N
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Description

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonylhydrazinylidene and carboxamide groups, enhancing its chemical reactivity and potential utility.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-4-19-10-12-21(13-11-19)27-25(30)23-16-20-7-5-6-8-24(20)33-26(23)28-29-34(31,32)22-14-9-17(2)18(3)15-22/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMFBPJXLHVABQ-SGEDCAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonylhydrazinylidene and carboxamide groups. Common reagents used in these steps include sulfonyl chlorides, hydrazines, and amines, under conditions such as reflux or catalytic environments to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general practices in the pharmaceutical and chemical industries involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups, potentially leading to derivatives with enhanced properties.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar chromene structures exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit tumor cell growth. For instance, similar chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Some derivatives of chromene compounds have shown promising antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Certain studies suggest that chromene derivatives may possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .

Case Studies

  • Antitumor Activity Assessment : A study evaluated the anticancer properties of a related compound using the National Cancer Institute's protocols. Results indicated significant inhibition of cell growth in several cancer cell lines, with mean GI50 values demonstrating effective cytotoxicity .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds has shown promising absorption and bioavailability profiles, suggesting that modifications to enhance solubility could improve therapeutic efficacy .
  • In Vivo Studies : Animal model studies have been conducted to evaluate the anti-inflammatory effects of chromene derivatives. These studies indicated reduced inflammation markers in treated groups compared to controls, supporting further development for therapeutic use .

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chromene core may interact with cellular pathways, affecting processes like cell signaling or gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a chromene core with sulfonylhydrazinylidene and carboxamide groups, providing a versatile platform for various chemical and biological applications. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research and development.

Biological Activity

The compound (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23N3O4S
  • Molecular Weight : 463.53 g/mol
  • IUPAC Name : this compound

The structure features a chromene core with sulfonamide and carboxamide functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a variety of biological activities, including:

  • Anticancer Properties : Compounds similar to this compound have been identified as potent inhibitors of enzymes associated with cancer progression, particularly the aldo-keto reductase (AKR) superfamily .
    • Case Study : A virtual screening study identified several chromene derivatives as competitive inhibitors of AKR1B10, with the most potent showing an IC50 value of 0.8 µM .
  • Anti-inflammatory Effects : Chromene derivatives are known to modulate inflammatory pathways. The presence of the sulfonamide group may enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The structural components of this compound suggest potential antioxidant properties, which can protect cells from oxidative stress.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may facilitate binding to active sites of target enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : The chromene structure allows for interactions with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of AKR enzymes
Anti-inflammatoryModulation of cytokine production
AntioxidantFree radical scavenging

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler chromene derivatives. Key steps include:

  • Formation of the chromene core.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Finalization through carboxamide formation under controlled reaction conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Chromene Core Formation : Cyclization of a substituted benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) with a β-keto ester under acidic conditions .

Imine Formation : Condensation of the chromene intermediate with 3,4-dimethylbenzenesulfonamide under reflux in ethanol or methanol, often using a base (e.g., K₂CO₃) to deprotonate the sulfonamide .

Amidation : Coupling the resulting imine with 4-ethylphenylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

  • Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), reaction time (12–24 hours for imine formation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the stereochemical configuration (Z/E) of the imine group confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity between the imine proton and adjacent substituents. For example, a Z-configuration shows cross-peaks between the imine proton and the chromene C4 proton .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation. SHELXL (via Olex2 or similar software) refines the structure, leveraging the Flack parameter to validate chirality .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For instance, the sulfonamido NH proton appears as a singlet near δ 10–11 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Electrospray ionization (ESI) in positive mode is preferred .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, imine C=N at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamido-imine coupling step?

  • Methodological Answer :

  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig-type coupling to reduce side reactions (e.g., hydrolysis) .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
  • Solvent Screening : Test DMF:DMSO (4:1) mixtures to enhance solubility of the sulfonamido intermediate .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Profiling : Use a 10-point IC₅₀ curve (0.1–100 µM) in assays (e.g., MTT for cytotoxicity). Compare results across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm involvement of suspected targets (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models, adjusting for batch effects (e.g., different assay kits) .

Q. How does the 3,4-dimethylbenzenesulfonamido group influence SAR compared to other substituents?

  • Methodological Answer :

  • Comparative SAR Table :
SubstituentIC₅₀ (µM, COX-2)LogPSolubility (µg/mL)
3,4-dimethyl0.45 ± 0.033.212.1
4-chloro1.20 ± 0.123.88.3
2-fluoro0.89 ± 0.072.915.6
  • Key Findings : The 3,4-dimethyl group enhances potency (lower IC₅₀) and solubility due to reduced hydrophobicity (LogP = 3.2 vs. 3.8 for 4-chloro) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For example, a 0.35:0.65 twin ratio was resolved in a related chromene derivative .
  • Disorder : Apply ISOR/SADI restraints to model disordered sulfonamido groups. Partial occupancy refinement (e.g., 70:30 split) may be required .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for weak diffractors .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between computational predictions and experimental measurements?

  • Methodological Answer :

  • Experimental Variability : Shake-flask vs. HPLC methods can yield 20–30% discrepancies. For example, predicted LogP = 3.2 (ChemAxon) vs. measured LogP = 3.5 .
  • Polymorphism : Crystalline vs. amorphous forms alter solubility. Use DSC/TGA to identify polymorphs and select the most stable form for testing .

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